1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone
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Overview
Description
1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a methoxybenzoyl group and a phenyl group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone typically involves the reaction of 4-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-methoxybenzoyl)-1-phenylpyrazol-3-yl]ethanone: A closely related compound with similar structural features.
1-(4-methoxybenzoyl)-4-phenylpiperazine: Another compound with a methoxybenzoyl group but different core structure
Uniqueness
1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1-phenylpyrazol-3-yl]ethanone |
InChI |
InChI=1S/C19H16N2O3/c1-13(22)18-17(12-21(20-18)15-6-4-3-5-7-15)19(23)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3 |
InChI Key |
UUJKDSLOHNUXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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